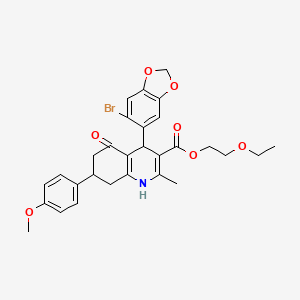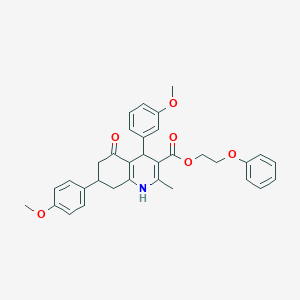![molecular formula C14H11N3O B5185625 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.090211983 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide and shows better hydrolytic and metabolic stability . This suggests that the compound might interact with its targets in a similar way to amides, but with improved stability.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities , suggesting that they may affect multiple pathways related to these activities.
Pharmacokinetics
The compound is known to be slightly soluble in dmso and methanol , which could potentially influence its bioavailability.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The compound’s stability in dmso and methanol suggests that it might be stable in certain environments.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-12(9-10)13-16-14(18-17-13)11-5-7-15-8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCADYFNQMKFANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide](/img/structure/B5185552.png)
![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one](/img/structure/B5185581.png)
![3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid](/img/structure/B5185595.png)
![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)

